molecular formula C8H10F3NO3 B8664712 1-Nitrosocyclohexyl Trifluoroacetate CAS No. 524918-95-4

1-Nitrosocyclohexyl Trifluoroacetate

Cat. No. B8664712
M. Wt: 225.16 g/mol
InChI Key: ITZWOGOHMPIVFX-UHFFFAOYSA-N
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Patent
US07696373B2

Procedure details

A solution of cyclohexanone oxime (4.88 g, 43.16 mmol) in methylene chloride (50 mL) was added dropwise with stirring to a solution of LTA (19.14 g, 43.16 mmol) and trifluoroacetic acid (49.22 g, 431.6 mmol) in methylene chloride (200 ml) at 0° C. A blue color gradually appeared with the addition of the oxime. After 1 h at 0° C., the reaction mixture was warmed to room temperature. After 3 h at room temperature, water (50 mL) was added and the organic layer was extracted with water (2×50 mL). The organic layer was dried over Na2SO4, the solvent evaporated and the residue was purified by column chromatography to give 1-Nitroso-1-trifluoroacetoxycyclohexane as a bright blue liquid (30% yield): Rf 0.57 (pentane); 1H NMR (300 MHz, Benzene-d6) δ 1.1-1.9 (m, 10H); 13C NMR (300 MHz, Benzene-d6) δ 19.9 (2CH2), 22.9 (CH2), 27.4 (2CH2), 113.8 (q, J=286.2 Hz), 127.2 (O—C—N), 153.7 (q, J=42.5 Hz); 19F NMR (300 MHz, Benzene-d6) δ −75.7 (CF3).
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
49.22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[F:9][C:10]([F:15])([F:14])[C:11]([OH:13])=[O:12].O>C(Cl)Cl>[N:7]([C:1]1([O:13][C:11](=[O:12])[C:10]([F:15])([F:14])[F:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:8]

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
C1(CCCCC1)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
49.22 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 h at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=O)C1(CCCCC1)OC(C(F)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.